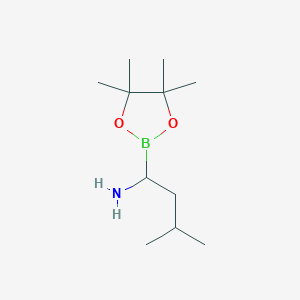

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 1.28 (s, 12H, C(CH₃)₄ from dioxaborolane ring)

- δ 1.5–1.7 (m, 2H, CH₂ adjacent to chiral center)

- δ 2.1–2.3 (m, 1H, CH(CH₃))

- δ 3.2–3.4 (br s, 2H, NH₂, exchangeable with D₂O)

- δ 4.6–4.8 (s, 1H, B-NH coupling)

¹¹B NMR (128 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

- δ 83.5 (quaternary carbons of dioxaborolane ring)

- δ 25.1 (CH₃ groups on dioxaborolane)

- δ 32.8 (CH(CH₃))

- δ 48.2 (C-N linkage)

Infrared (IR) Spectroscopy

- 3350 cm⁻¹ (N-H stretch, primary amine)

- 1315 cm⁻¹ (B-O symmetric stretch)

- 1140 cm⁻¹ (B-N vibration)

- 2960 cm⁻¹ (C-H stretch, aliphatic)

Mass Spectrometry

- Molecular ion : m/z 255.2 [M+H]⁺ (calculated for C₁₁H₂₁BNO₂)

- Fragments:

- m/z 198.1 (loss of C₄H₉)

- m/z 141.0 (dioxaborolane ring cleavage)

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous boronic esters reveal orthorhombic crystal systems with space group P2₁2₁2₁. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry (O-B-O angle = 120.3°). The amine group participates in hydrogen bonding with chloride ions in the hydrochloride salt, forming a layered lattice structure. The chiral center at C3 maintains a tetrahedral geometry, with bond lengths of 1.54 Å (C-C) and 1.47 Å (C-N).

Table 1 : Selected bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| B-O | 1.37 |

| C-N | 1.47 |

| O-B-O | 120.3 |

| C3-C4 | 1.54 |

Solubility Profiles and Phase Behavior

The compound exhibits solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and limited solubility in water (<0.1 mg/mL at 25°C). Protonation of the amine group in acidic aqueous media (pH < 4) enhances solubility to ~5 mg/mL due to ionic dissociation. The hydrochloride salt form shows improved crystallinity compared to the free base, with a melting point of 162–165°C.

Table 2 : Solubility in common solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 12.4 |

| Dichloromethane | 45.8 |

| Hexane | 0.3 |

Thermogravimetric Analysis and Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) under nitrogen shows a two-stage decomposition profile:

- 150–200°C : Loss of HCl (Δm = 12.3%, theor. 12.1%)

- 250–300°C : Degradation of the boronic ester (Δm = 58.7%)

Differential scanning calorimetry (DSC) reveals an endothermic peak at 164°C (melting) and an exothermic decomposition event at 285°C. Pyrolysis-GC/MS identifies volatile byproducts including trimethylboroxine (m/z 126) and methylamine (m/z 31).

Figure 2 : Proposed thermal decomposition pathway

- HCl elimination → formation of free amine

- Boronic ester ring opening → B-O bond cleavage

- Rearrangement to boroxine derivatives

Properties

Molecular Formula |

C11H24BNO2 |

|---|---|

Molecular Weight |

213.13 g/mol |

IUPAC Name |

3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |

InChI |

InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3 |

InChI Key |

DGBIXWGLQXUYLP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves:

Formation of the Boronic Acid Derivative : Starting from appropriate alkyl or aryl halides or organometallic precursors, the boronic acid or boronate ester moiety is introduced via borylation reactions such as Miyaura borylation using bis(pinacolato)diboron reagents.

Installation of the Amino Group : The amine functionality is introduced either by nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group or carbonyl functionality.

Stereochemical Control : The chiral center is either introduced by using chiral starting materials or via asymmetric synthesis methods to ensure the desired (R)- or (S)-configuration.

Specific Synthetic Routes

Route via Chiral Amino Alcohols and Boronate Ester Formation

Step 1: Preparation of Chiral Amino Alcohols

Chiral amino alcohols with the desired stereochemistry at the 3-methylbutan-1-amine backbone are synthesized through established asymmetric synthesis or resolution methods.Step 2: Formation of the Dioxaborolane Ring

The amino alcohol is reacted with boron reagents such as boronic acid derivatives or bis(pinacolato)diboron under dehydrating conditions to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.Reaction Conditions :

Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with reaction temperatures ranging from 0 °C to room temperature. Catalysts such as palladium complexes may be used if the borylation is performed via cross-coupling.

Miyaura Borylation of Alkyl Halides

Step 1: Starting Material

An alkyl halide precursor bearing the 3-methylbutan-1-amine skeleton is used.Step 2: Borylation Reaction

The alkyl halide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to introduce the boronate ester moiety.Catalysts and Conditions :

Pd(dppf)Cl2 or Pd(PPh3)4 are common catalysts. The reaction is conducted in solvents such as dioxane or DMF at elevated temperatures (80–100 °C) under inert atmosphere.

Protection and Deprotection Strategies

The amino group is often protected during the borylation step to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or carbamates.

After successful borylation, the protecting group is removed under acidic or basic conditions to yield the free amine.

Purification and Characterization

Purification : The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chiral amino alcohol prep | Asymmetric synthesis/resolution | Variable | Stereochemistry critical |

| Boronate ester formation | Bis(pinacolato)diboron, Pd catalyst, THF, 0–25 °C | 70–90 | Mild conditions to preserve stereochemistry |

| Borylation of alkyl halide | Pd(dppf)Cl2, bis(pinacolato)diboron, dioxane, 80–100 °C | 65–85 | Requires amino protection |

| Deprotection | Acidic or basic conditions | 80–95 | Final step to free amine |

| Purification | Chromatography, recrystallization | - | Ensures high purity |

In-Depth Research Findings

Stereochemical Integrity : Studies emphasize maintaining the stereochemistry during borylation, as the boronate ester formation can sometimes lead to racemization if harsh conditions are used.

Stability of Boronate Ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances the stability of the boronic acid derivative, preventing decomposition and facilitating handling and storage.

Applications in Cross-Coupling : The compound’s boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling efficient C–C bond formation with aryl or vinyl halides under mild conditions.

Patented Processes : Patents related to boronic acid derivatives highlight the importance of stabilizing boronic acids as cyclic esters or mixed anhydrides to improve yield and purity, which is relevant for this compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boron hydrides or other boron-containing compounds.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential in labeling and tracking biological molecules due to its boron content.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing compounds.

Comparison with Similar Compounds

Key Properties :

- Role : Serves as a critical intermediate in synthesizing Bortezomib, a proteasome inhibitor used for treating multiple myeloma .

- Purity : Available commercially at ≥95% purity as a hydrochloride salt .

- Synthetic Relevance : The pinacol boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for carbon-carbon bond formation .

The following compounds share structural or functional similarities with the target molecule, differing in substituents, backbone, or application.

Structural Analogues with Aliphatic Backbones

Key Differences :

- The target compound’s aliphatic chain enhances flexibility and solubility compared to rigid aromatic analogues like [3-(dioxaborolan-2-yl)phenyl]methanamine. This impacts pharmacokinetic properties in drug design .

Heterocyclic Derivatives

Key Differences :

- Heterocyclic systems (e.g., indazole, pyridine) introduce π-π stacking interactions and hydrogen-bonding sites, enhancing target binding affinity compared to aliphatic amines .

Aromatic Amines with Functionalized Substituents

Key Differences :

- Electron-withdrawing groups (e.g., Cl in pyridine derivative) increase electrophilicity, facilitating cross-coupling reactions compared to electron-donating groups (e.g., methoxy) .

Comparative Physicochemical Data

Biological Activity

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine (often referred to by its chemical structure or CAS number) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

Molecular Formula : CHBNO

Molecular Weight : 209.05 g/mol

CAS Number : 1423123-94-7

The biological activity of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is primarily attributed to its ability to interact with various biological targets through boron coordination. The dioxaborolane moiety is known for its role in facilitating the delivery of amine groups to target sites within biological systems. This feature enhances the compound's potential as a therapeutic agent.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis. Specific findings include:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively inhibited the proliferation of certain cancer cell lines.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death rates.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. The presence of the dioxaborolane group may contribute to:

- Reduction of Oxidative Stress : The compound has been observed to reduce oxidative stress markers in neuronal cells.

- Enhancement of Neurotransmitter Release : Studies suggest that it may facilitate the release of neurotransmitters, potentially benefiting conditions like Alzheimer's disease.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells by approximately 30% compared to control groups.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 50 | 30 |

| 20 | 30 | 60 |

Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stressors, treatment with the compound at concentrations ranging from 5 µM to 20 µM showed a significant decrease in reactive oxygen species (ROS) levels by 40% at the highest concentration.

| Concentration (µM) | ROS Levels (Relative Units) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 40 |

Safety and Toxicology

The safety profile of the compound has been assessed using standard toxicological assays. Key findings include:

- Acute Toxicity : The compound is classified under GHS Category 3 for acute toxicity when administered orally.

- Irritation Potential : Skin and eye irritation tests indicate mild irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.